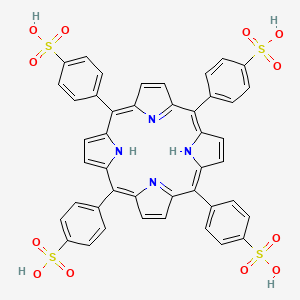![molecular formula C12H16N4O5 B1436551 2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 443642-38-4](/img/structure/B1436551.png)
2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Overview
Description
2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a useful research compound. Its molecular formula is C12H16N4O5 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
-
Aminosaccharides
- Field : Biochemistry
- Application : Aminosaccharides are monosaccharides in which a single hydroxy group has been replaced by an amino group. They are components of structural polysaccharides and glycosphingolipids .
- Methods : These compounds are important in the formation of lipids, proteins, insect exoskeletons, and plant cell walls .
- Results : The specific outcomes depend on the particular biochemical process or pathway in which these compounds are involved .
-
Anti-cancer efficacy
- Field : Oncology
- Application : Certain synthetic compounds with structures similar to the one you mentioned have potential anti-cancer efficacy .
- Methods : These compounds mainly interfere with DNA replication and transcription .
- Results : They are used in studies targeting genetic diseases and cancer .
-
Chemical intermediate
- Field : Organic Chemistry
- Application : Certain compounds with similar structures can be used as chemical intermediates in organic synthesis .
- Methods : These intermediates are often used in the synthesis of various pharmaceuticals .
- Results : The specific outcomes depend on the particular synthetic pathway in which these intermediates are used .
-
Synthetic Compound with Anti-cancer Efficacy
- Field : Oncology
- Application : Certain synthetic compounds with structures similar to the one you mentioned have potential anti-cancer efficacy .
- Methods : These compounds mainly interfere with DNA replication and transcription .
- Results : They are used in studies targeting genetic diseases and cancer .
-
Chemical Intermediate in Organic Synthesis
- Field : Organic Chemistry
- Application : Certain compounds with similar structures can be used as chemical intermediates in organic synthesis .
- Methods : These intermediates are often used in the synthesis of various pharmaceuticals .
- Results : The specific outcomes depend on the particular synthetic pathway in which these intermediates are used .
-
Pharmaceutical Synthesis
- Field : Pharmaceutical Chemistry
- Application : Certain compounds with similar structures are used in the synthesis of various pharmaceuticals .
- Methods : These compounds are often used as intermediates in the synthesis of drugs .
- Results : The specific outcomes depend on the particular synthetic pathway and the type of drug being synthesized .
-
Aminosaccharides
- Field : Biochemistry
- Application : Aminosaccharides are monosaccharides in which a single hydroxy group has been replaced by an amino group. They are components of structural polysaccharides and glycosphingolipids .
- Methods : These compounds are important in the formation of lipids, proteins, insect exoskeletons, and plant cell walls .
- Results : The specific outcomes depend on the particular biochemical process or pathway in which these compounds are involved .
-
Anti-cancer efficacy
- Field : Oncology
- Application : Certain synthetic compounds with structures similar to the one you mentioned have potential anti-cancer efficacy .
- Methods : These compounds mainly interfere with DNA replication and transcription .
- Results : They are used in studies targeting genetic diseases and cancer .
-
Chemical intermediate
- Field : Organic Chemistry
- Application : Certain compounds with similar structures can be used as chemical intermediates in organic synthesis .
- Methods : These intermediates are often used in the synthesis of various pharmaceuticals .
- Results : The specific outcomes depend on the particular synthetic pathway in which these intermediates are used .
properties
IUPAC Name |
2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O5/c1-12(20)7(18)6(4-17)21-10(12)16-3-2-5-8(16)14-11(13)15-9(5)19/h2-3,6-7,10,17-18,20H,4H2,1H3,(H3,13,14,15,19)/t6-,7-,10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVRYDOLQHKVSZ-NBYAQTDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C2N=C(NC3=O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



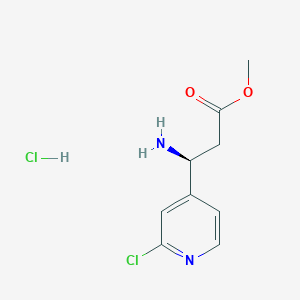
![N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride](/img/structure/B1436471.png)
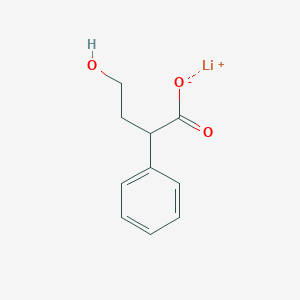
![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1436473.png)
![{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid](/img/structure/B1436475.png)
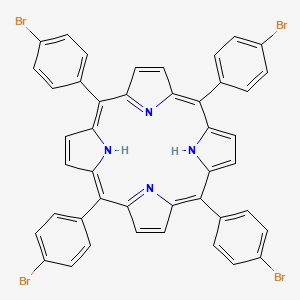
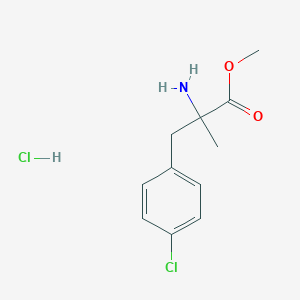
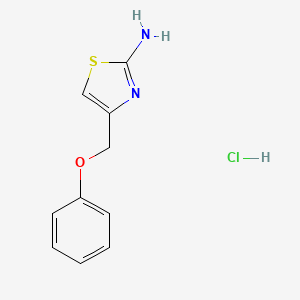
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B1436482.png)
![2-[2,6-Diisopropyl-3-[(R)-1-hydroxyethyl]-5-propyl-4-pyridyl]-5-fluorophenol](/img/structure/B1436483.png)
![2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid](/img/structure/B1436485.png)
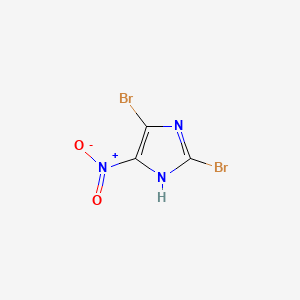
![(6S,7Ar)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1436488.png)
